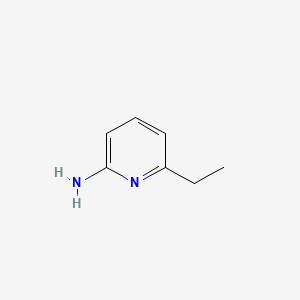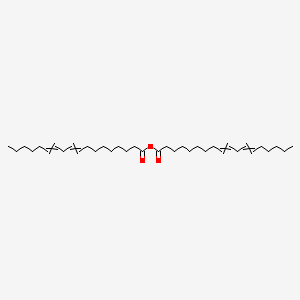
N-tert-Butyltrimethylsilylamine
Descripción general
Descripción
N-tert-Butyltrimethylsilylamine is a chemical compound with the molecular formula (CH₃)₃SiNHC(CH₃)₃. It is also known as N-(Trimethylsilyl)-tert-butylamine. This compound is characterized by the presence of a trimethylsilyl group attached to a tert-butylamine moiety. It is a clear, colorless liquid with a molecular weight of 145.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyltrimethylsilylamine can be synthesized through the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
(CH₃)₃SiCl+NH₂C(CH₃)₃→(CH₃)₃SiNHC(CH₃)₃+HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyltrimethylsilylamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced under specific conditions to yield amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in organic solvents like acetone or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted amines.
Oxidation Reactions: Products include oxides and hydroxylamines.
Reduction Reactions: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
N-tert-Butyltrimethylsilylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-tert-Butyltrimethylsilylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trimethylsilyl)dimethylamine
- N-(Trimethylsilyl)ethylamine
- N-(Trimethylsilyl)propylamine
Uniqueness
N-tert-Butyltrimethylsilylamine is unique due to the presence of both a tert-butyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced stability of reaction intermediates, making it a valuable reagent in various synthetic applications .
Propiedades
IUPAC Name |
2-methyl-N-trimethylsilylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NSi/c1-7(2,3)8-9(4,5)6/h8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHIREZHTRULPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204331 | |
| Record name | tert-Butylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5577-67-3 | |
| Record name | N-(1,1-Dimethylethyl)-1,1,1-trimethylsilanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5577-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylaminotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005577673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butylaminotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-tert-Butyltrimethylsilylamine in the synthesis of tungsten imido complexes?
A1: this compound acts as a reagent that introduces the imido (NtBu) ligand to the tungsten center. The reaction of this compound with tungsten hexachloride (WCl6) initially forms an intermediate complex, [W(NtBu)Cl4(py)] (1) []. This complex serves as a precursor for synthesizing various mono-imido tungsten complexes by substituting the chloride ligands with different amides.
Q2: What are the advantages of using this compound in this specific synthesis?
A2: The research highlights the controlled reaction between WCl6 and this compound as a key advantage []. This controlled reactivity is crucial for selectively introducing the imido ligand and avoiding the formation of unwanted byproducts. The subsequent substitution of chloride ligands in the intermediate complex allows for the synthesis of a variety of mono-imido tungsten complexes with potentially different properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone](/img/structure/B1581701.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)








